1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12N2O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]indole-5-carbonitrile |
InChI |
InChI=1S/C16H12N2O/c17-10-12-4-5-16-14(8-12)6-7-18(16)15-3-1-2-13(9-15)11-19/h1-9,19H,11H2 |
InChI Key |
BMGAMYJYBLRLAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)C#N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Hydroxymethyl Group Reactivity
The hydroxymethyl (-CH2OH) substituent at the 3-position of the phenyl ring is a versatile functional group. Key reactions expected include:
-
Oxidation : Conversion to a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents like MnO2 or Jones reagent .
-
Esterification/Acylation : Reaction with acyl chlorides or anhydrides to form esters (e.g., -CH2OAc) .
-
Nucleophilic Substitution : Activation via sulfonylation or halogenation (e.g., using PBr3 or TsCl) to generate electrophilic intermediates for further substitution .
Indole Core Reactivity
The indole scaffold at the 1H-position and the electron-withdrawing nitrile (-CN) group at the 5-position influence reactivity:
-
Electrophilic Substitution : The nitrile group directs electrophiles to the 4- and 6-positions of the indole ring. Nitration or halogenation may occur under acidic conditions (e.g., HNO3/H2SO4) .
-
Cyclization Reactions : The nitrile group could participate in intramolecular cyclization with the hydroxymethylphenyl group under basic or thermal conditions, forming fused heterocycles .
Nitrile Group Transformations
The 5-cyano substituent offers opportunities for:
-
Hydrolysis : Conversion to a carboxylic acid (-COOH) or amide (-CONH2) under acidic or basic conditions .
-
Reduction : Reduction with LiAlH4 or catalytic hydrogenation to yield an amine (-CH2NH2) .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could functionalize the aryl rings. For example:
| Reaction Type | Reagent | Expected Product |
|---|---|---|
| Suzuki Coupling | Aryl boronic acid | Biaryl derivatives at indole 4-/6-positions |
| Buchwald-Hartwig | Amines | N-alkyl/aryl substitutions |
Biological Activity Considerations
While not directly studied for this compound, structurally similar indole derivatives exhibit antiproliferative and kinase-inhibitory activities . For instance:
-
Antiproliferative Activity : Analogues with chlorinated aryl groups show GI50 values in the nanomolar range against cancer cell lines .
-
Kinase Inhibition : Indole-3-carboxaldehyde derivatives demonstrate GSK-3β inhibition (IC50 ~0.23 nM) .
Synthetic Challenges
-
Stability : The hydroxymethyl group may undergo unintended dimerization/oligomerization under acidic or high-temperature conditions .
-
Regioselectivity : Competing reactivity between the indole nitrile and hydroxymethylphenyl groups requires careful optimization .
Proposed Reaction Pathways
Based on analogous systems:
-
Oxidation of Hydroxymethyl :
-
Nitrile Hydrolysis :
-
Electrophilic Nitration :
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carbonitrile is its anticancer properties. Research indicates that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound has been shown to inhibit cell proliferation through multiple pathways, including the induction of apoptosis and cell cycle arrest. Studies have demonstrated that hydroxymethyl substitutions enhance the potency of indole derivatives against cancer cells, particularly those harboring K-Ras mutations, which are common in lung cancer .
- Case Study : In a study evaluating the efficacy of various indole derivatives, compounds with hydroxymethyl groups were found to be significantly more effective than their aldehyde counterparts. Specifically, compounds with a hydroxymethyl group at the 3-position of the indole ring showed up to six times greater potency against H460 lung cancer cells compared to those with an aldehyde substitution .
Antimicrobial Properties
In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties.
- Evaluation : A series of derivatives based on this compound were synthesized and tested for antibacterial activity. The results indicated that certain derivatives exhibited potent antibacterial effects against both gram-positive and gram-negative bacteria .
- Data Summary : The antibacterial activity was quantitatively assessed using minimum inhibitory concentration (MIC) values, demonstrating that modifications at the indole position can significantly influence antimicrobial efficacy.
Drug Development and Formulation
The drug-like properties of this compound have been evaluated using computational tools like SwissADME, which assess various pharmacokinetic parameters.
- Pharmacokinetics : The compound exhibits favorable drug-like characteristics, including good solubility and permeability, making it a candidate for further development into therapeutic agents .
- Formulation Challenges : Stability studies have shown that hydroxymethyl compounds may form dimers under acidic conditions, which could impact their bioavailability. Therefore, specific formulations such as enteric coatings may be necessary to enhance stability and efficacy when administered orally .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound.
- Substituent Effects : Variations in substituents on the indole ring significantly affect biological activity. For instance, extending the hydroxymethyl chain or altering substituents can lead to dramatic changes in potency, highlighting the importance of precise structural modifications .
Data Table: Summary of Biological Activities
| Application | Activity Type | Key Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Hydroxymethyl derivatives showed enhanced potency against K-Ras mutant cell lines (IC50 values). |
| Antimicrobial | Bactericidal | Certain derivatives exhibited significant antibacterial activity with low MIC values. |
| Drug Development | Pharmacokinetics | Favorable drug-like properties noted; stability issues under acidic conditions observed. |
Mechanism of Action
The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations:
Solubility : The hydroxymethyl group in the target compound increases hydrophilicity compared to halogenated (e.g., 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile) or alkylated analogs (e.g., 5-Methyl-3-phenyl-1H-indole-2-carbonitrile) .
Synthetic Complexity : Analogous indazole derivatives (e.g., 1-(4-Fluoro-3-hydroxyphenyl)-1H-indazole-5-carbonitrile) face challenges in regioselective synthesis, as evidenced by multiple byproducts in ¹⁹F NMR .
Reactivity : The hydroxymethylphenyl group offers a site for further functionalization (e.g., esterification or oxidation), unlike halogenated derivatives, which are typically used in cross-coupling reactions .
Spectroscopic and Analytical Data Comparison
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
- ¹H-NMR : The hydroxymethyl group (-CH2OH) would resonate at δ ~4.5–4.8 ppm (similar to -CH2O- in other aryl systems), distinct from methyl (-CH3, δ ~1.8–2.1 ppm) or tosyl (-SO2C6H4CH3, δ ~2.4 ppm) groups .
- ¹³C-NMR: The cyano carbon in position 5 is expected at δ ~115–120 ppm, consistent with indole-5-carbonitriles .
Biological Activity
1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features an indole core, which is known for its diverse biological activities. The presence of a hydroxymethyl group at the 3-position of the phenyl ring and a carbonitrile group at the 5-position enhances its chemical reactivity and biological potential.
Anticancer Activity
Research indicates that derivatives of indole compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation:
- Mechanism : The compound may induce apoptosis through the activation of caspases, as evidenced by increased levels of caspase-3 and caspase-8 in treated cells. Studies have demonstrated that certain indole derivatives can significantly upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 .
- Efficacy : In vitro studies have reported IC50 values in the nanomolar range for related compounds, indicating potent antiproliferative effects against various cancer cell lines. For example, some derivatives exhibited IC50 values as low as 5.5 µM against pancreatic cancer cells (SUIT-2, Capan-1) and showed selectivity against specific cancer types .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | SUIT-2 | 5.5 | Caspase activation |
| 2 | Capan-1 | 5.11 | Apoptosis induction |
| 3 | Panc-1 | 10.26 | Inhibition of cell proliferation |
Antimicrobial Activity
The antimicrobial properties of indole derivatives have also been explored, particularly against Mycobacterium tuberculosis (Mtb):
- Activity Against Mtb : Compounds similar to this compound have demonstrated significant activity against Mtb with Minimum Inhibitory Concentration (MIC) values reported around 8.4 µM. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their anticancer properties. Among these, compounds with hydroxymethyl substitutions showed enhanced activity compared to their aldehyde counterparts, indicating that the hydroxymethyl group plays a crucial role in modulating biological activity .
- Antimycobacterial Screening : In a study evaluating the efficacy of various indole derivatives against Mtb, one compound demonstrated not only bactericidal activity but also low toxicity towards mammalian cells. This suggests a favorable therapeutic index for further development .
Q & A
Q. What are the recommended synthetic methodologies for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carbonitrile?
Answer: A typical synthesis involves coupling indole-5-carbonitrile derivatives with functionalized aromatic precursors. For example:
- Step 1: Start with 1H-Indole-5-carbonyl chloride (CAS 161397-68-8) as a precursor. React it with 3-(hydroxymethyl)phenyl boronic acid under Suzuki-Miyaura conditions to introduce the hydroxymethylphenyl group .
- Step 2: Optimize reaction conditions (e.g., Pd catalysts, temperature) to minimize byproducts. Use TLC or HPLC to monitor progress.
- Step 3: Purify via column chromatography, and confirm the structure using IR spectroscopy (nitrile stretch ~2200 cm⁻¹, hydroxymethyl -OH ~3200-3400 cm⁻¹) and LCMS (expected [M+H]+ ~265–275 range based on analogs) .
Q. How can spectroscopic techniques be employed to characterize this compound?
Answer:
- IR Spectroscopy: Identify functional groups: nitrile (sharp peak ~2200 cm⁻¹), hydroxymethyl (-OH stretch ~3200-3400 cm⁻¹), and aromatic C-H (~3000-3100 cm⁻¹) .
- NMR: Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–8.2 ppm) and hydroxymethyl protons (δ 4.6–5.2 ppm). Assign coupling patterns to confirm substitution positions .
- Mass Spectrometry (LCMS/HRMS): Confirm molecular weight (theoretical ~265–275 g/mol) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
Answer:
- Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. The nitrile group may release toxic HCN under extreme conditions .
- Waste Disposal: Segregate nitrile-containing waste and transfer to certified hazardous waste facilities to prevent environmental contamination .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved for structural validation?
Answer:
- SHELX Refinement: Use SHELXL for high-resolution refinement. If data shows twinning (common in polar space groups), apply TWIN/BASF commands to model twin domains .
- Validation Tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding networks involving the hydroxymethyl group .
- Contingency: If R-factors remain high (>0.08), re-examine disorder modeling or collect higher-resolution data .
Q. What computational approaches predict the compound’s reactivity in biological systems?
Answer:
- DFT Calculations: Model the nitrile’s electrophilicity and hydroxymethyl’s hydrogen-bonding potential. Use Gaussian or ORCA to calculate Fukui indices for nucleophilic/electrophilic sites .
- Molecular Docking: Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. The hydroxymethyl group may form H-bonds with catalytic residues, affecting stability .
- MD Simulations: Assess solubility by calculating logP (estimated ~2.5–3.0) and simulate aqueous/organic solvent interactions .
Q. How does the nitrile group influence biological activity in structure-activity relationship (SAR) studies?
Answer:
- Role of Nitrile: The nitrile acts as a hydrogen-bond acceptor and metabolic stabilizer. Compare analogs (e.g., 5-Cyanoindole derivatives) to assess its impact on binding affinity .
- Experimental Design: Synthesize nitrile-free analogs (e.g., replace with -COOH or -CH₃) and test in vitro (e.g., enzyme inhibition assays). Use LCMS to monitor metabolic degradation in liver microsomes .
Q. What strategies address low yields in the coupling of indole and hydroxymethylphenyl moieties?
Answer:
- Catalyst Screening: Test Pd(PPh₃)₄ vs. XPhos Pd G3 for improved coupling efficiency. Additives like Cs₂CO₃ may enhance deprotonation of hydroxymethyl groups .
- Solvent Optimization: Use DMA or THF instead of DMF to reduce side reactions. Monitor temperature (80–100°C) to balance reaction rate and decomposition .
- Protection/Deprotection: Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) during coupling, then deprotect with TBAF .
Q. How can structural analogs guide the design of derivatives with enhanced properties?
Answer:
- Analog Analysis: Compare with 5-(Hydroxymethyl)furan-2-carbonitrile (PubChem CID 123.11 g/mol) to explore bioisosteric replacements (e.g., furan vs. indole cores) .
- Functionalization: Introduce electron-withdrawing groups (e.g., -F) at the 4-position of the phenyl ring to modulate electronic effects on the nitrile .
- SAR Libraries: Generate derivatives via parallel synthesis (e.g., alkylation of the hydroxymethyl group) and screen for solubility, stability, and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
